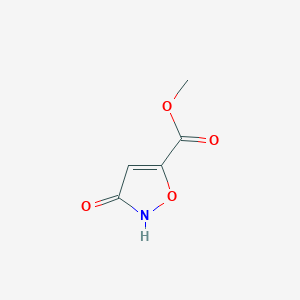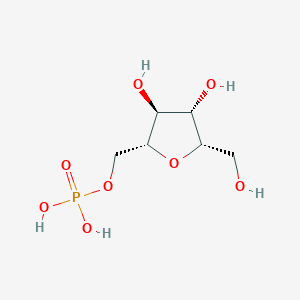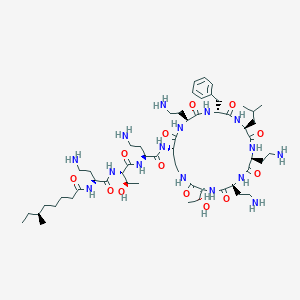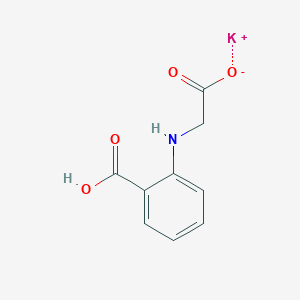
Methyl 3-hydroxyisoxazole-5-carboxylate
Overview
Description
Methyl 3-hydroxyisoxazole-5-carboxylate (MHI) is a powerful organic compound with a wide range of uses in the scientific and medical fields. It is a versatile compound that can be used in a variety of ways, from synthesis to medical applications.
Scientific Research Applications
Tautomerism Study : It is used for studying the tautomerism of heteroaromatic compounds with five-membered rings (Boulton & Katritzky, 1961).
Synthesis of α-Aminopyrrole Derivatives : This compound is utilized in the synthesis of α-aminopyrrole derivatives, which have scientific research applications (Galenko et al., 2019).
Synthesis of Highly Functionalized Derivatives : It serves as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Synthesis of Pantherine : Methyl 3-hydroxyisoxazole-5-carboxylate is used in the synthesis of pantherine, an active principle found in Amanita muscaria mushrooms (Bowden, Crank, & Ross, 1968).
Synthesis of Methyl 4-Imidazolylpyrrole-2-Carboxylates : It is used in the synthesis of these compounds, their ylide, and betaine derivatives (Galenko et al., 2015).
Isoxazole-4-Carboxylic Acid Derivatives Synthesis : This compound is involved in the synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization (Serebryannikova et al., 2019).
Biomimetic Synthesis of α-Cyclopiazonic Acid : It is suitable for use in the biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
Chemical Synthesis Applications : Its water complexes can lower the barrier for intramolecular proton transfer, making it a potential candidate for chemical synthesis (Ma, Pei, & Zheng, 2007).
Brain Tumors Chemotherapy : It has shown synergetic effects with the antitumor drug Temobel in brain tumors chemotherapy (Kletskov et al., 2018).
Herbicide Precursor : Used as a precursor for bicyclic herbicide precursors (Liepa et al., 1992).
Pharmaceutical Research : The synthesized compounds exhibit functional group diversity and can be synthesized in a high-throughput fashion, applicable in pharmaceutical research (Biswas, Kumar, & Das Sarma, 2013).
properties
IUPAC Name |
methyl 3-oxo-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFWUUBQSXVHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369170 | |
| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10068-07-2 | |
| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisoxazole-5-carboxylic acidmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the paper?
A1: The research article [] focuses on a novel approach to synthesizing Methyl 3-hydroxyisoxazole-5-carboxylate. The key feature is the use of photoflow conditions during the bromination of Dimethyl fumarate. This method potentially offers advantages in terms of reaction efficiency and scalability compared to traditional batch processes. Furthermore, the researchers detail a safe and efficient method for converting this compound into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid, showcasing its potential as a building block for further synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)


![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)